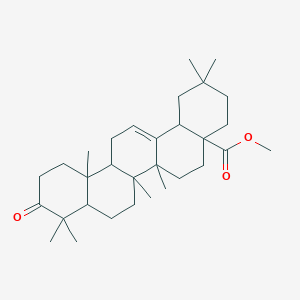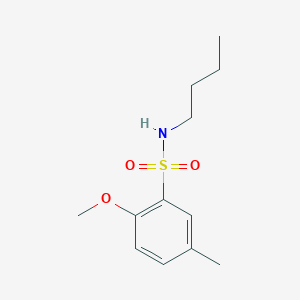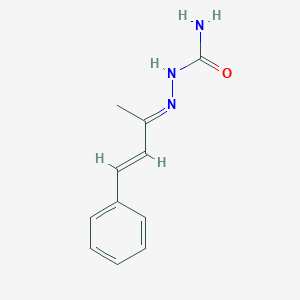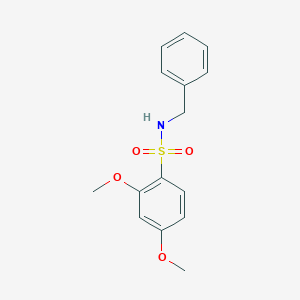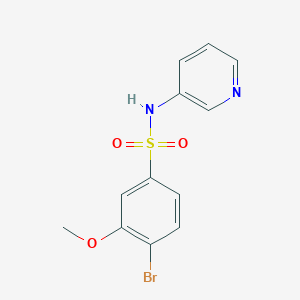![molecular formula C19H23FN2O3S B239429 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239429.png)
1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancers. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and survival of cancer cells.
Mecanismo De Acción
1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine is a selective inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. BTK plays a crucial role in the development and survival of cancer cells, particularly in hematological malignancies. 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine binds to the active site of BTK and prevents its activation, thereby inhibiting downstream signaling pathways that promote cell growth and survival. This leads to apoptosis (programmed cell death) of cancer cells and inhibition of tumor growth.
Biochemical and Physiological Effects:
1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical studies, with no significant toxicity or adverse effects observed. 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine has been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of other anti-cancer drugs, such as rituximab and venetoclax.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine has several advantages for lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to enhance the efficacy of other anti-cancer drugs. However, there are some limitations to its use in lab experiments, including its high cost, the need for specialized equipment and expertise for its synthesis and handling, and the limited availability of the compound.
Direcciones Futuras
There are several future directions for the development and application of 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine. These include:
1. Clinical trials to evaluate the safety and efficacy of 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine in cancer patients.
2. Optimization of the synthesis method to improve yields and reduce costs.
3. Development of new formulations and delivery methods to improve the pharmacokinetic properties of 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine.
4. Exploration of the potential of 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine in combination with other anti-cancer drugs and immunotherapies.
5. Investigation of the role of BTK in other diseases and conditions, such as autoimmune disorders and inflammatory diseases.
In conclusion, 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine is a promising small molecule inhibitor that has shown potential in the treatment of various types of cancers. Its selective inhibition of BTK and favorable pharmacokinetic profile make it an attractive candidate for further development and clinical use. Further research is needed to fully understand its mechanism of action, optimize its synthesis and delivery, and explore its potential in combination with other anti-cancer therapies.
Métodos De Síntesis
The synthesis of 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2,4-dimethylphenylamine with 4-fluoro-2-methoxybenzenesulfonyl chloride to form the intermediate 1-(2,4-dimethylphenyl)-4-(4-fluoro-2-methoxyphenyl)sulfonylpiperazine. This intermediate is then reacted with piperazine to form the final product, 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine. The synthesis of 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine has shown promising results in preclinical studies for the treatment of various types of cancers, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth and survival of cancer cells by targeting the BTK pathway. 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine has also been shown to enhance the efficacy of other anti-cancer drugs, such as rituximab and venetoclax. Clinical trials are currently underway to evaluate the safety and efficacy of 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine in cancer patients.
Propiedades
Nombre del producto |
1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine |
|---|---|
Fórmula molecular |
C19H23FN2O3S |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
1-(2,4-dimethylphenyl)-4-(4-fluoro-2-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H23FN2O3S/c1-14-4-6-17(15(2)12-14)21-8-10-22(11-9-21)26(23,24)19-7-5-16(20)13-18(19)25-3/h4-7,12-13H,8-11H2,1-3H3 |
Clave InChI |
YNMNUOHYAOOIQM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)OC)C |
SMILES canónico |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239355.png)


![1-[(4-Fluoro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B239360.png)
